molecular formula C15H21NO4 B2550503 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide CAS No. 1914265-42-1

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide

Cat. No.: B2550503
CAS No.: 1914265-42-1
M. Wt: 279.336
InChI Key: WXGSDYUIYXZQPL-UHFFFAOYSA-N
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Description

N-((3-Hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a 4-isopropoxy-substituted benzene core and an amide nitrogen functionalized with a (3-hydroxytetrahydrofuran-3-yl)methyl group. Its synthesis likely involves standard amide coupling reagents (e.g., HBTU, THF, and Et₃N), as observed in analogous benzamide preparations .

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)20-13-5-3-12(4-6-13)14(17)16-9-15(18)7-8-19-10-15/h3-6,11,18H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGSDYUIYXZQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

L-Malic Acid-Based Routes

L-malic acid serves as a chiral starting material for enantioselective synthesis of (S)-3-hydroxytetrahydrofuran derivatives. A representative protocol involves:

  • Methyl esterification : L-malic acid is treated with thionyl chloride in methanol at 0°C, yielding dimethyl L-malate (85–92% yield).
  • Benzylation : Reaction with benzyl bromide in the presence of silver oxide (Ag₂O) selectively protects the primary hydroxyl group, forming a benzyl ether intermediate.
  • Reductive cyclization : Sodium borohydride (NaBH₄) in tetrahydrofuran reduces ester groups to alcohols, inducing cyclization to (S)-3-hydroxytetrahydrofuran (63–71% yield).

Critical parameters :

  • Temperature control during thionyl chloride addition (≤0°C) minimizes decomposition.
  • Ag₂O catalyzes benzylation without racemization.
  • NaBH₄ stoichiometry (1.2–1.5 eq.) ensures complete reduction while avoiding over-reduction.

Alternative Routes via Epoxide Intermediates

Patent CN1887880A discloses a method using glycidol derivatives:

  • Epoxide opening of 2,3-epoxytetrahydrofuran with aqueous HCl forms 3-chlorotetrahydrofuran-3-ol.
  • Nucleophilic substitution with ammonia or methylamine introduces the aminomethyl group (58–65% yield).

Advantages :

  • Avoids chiral starting materials, suitable for racemic synthesis.
  • Scalable to multigram quantities.

Synthesis of 4-Isopropoxybenzoic Acid Derivatives

Etherification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid reacts with isopropyl bromide in the presence of K₂CO₃ in acetone (65°C, 12 h), yielding 4-isopropoxybenzoic acid (89% yield).

Optimization note :

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates and yields (93–95%).

Activation to Acid Chloride

Treatment with thionyl chloride (SOCl₂) in dichloromethane converts the carboxylic acid to 4-isopropoxybenzoyl chloride (quantitative conversion).

Amide Coupling Strategies

Schotten-Baumann Reaction

A classic method involves reacting 4-isopropoxybenzoyl chloride with 3-hydroxytetrahydrofuran-3-yl)methylamine in a biphasic system (NaOH/H₂O and CH₂Cl₂):

  • Room temperature, 2–4 h reaction time.
  • Yields: 70–78%.

Limitations :

  • Hydrolysis of acid chloride competes with amide formation.
  • Requires strict pH control (pH 9–10).

Carbodiimide-Mediated Coupling

Modern protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • 4-Isopropoxybenzoic acid (1.0 eq.), EDC (1.2 eq.), HOBt (1.1 eq.) in DMF, 0°C, 30 min.
  • Add 3-hydroxytetrahydrofuran-3-yl)methylamine (1.1 eq.), stir at 25°C for 12 h.
  • Yields: 85–92%.

Advantages :

  • Minimizes racemization.
  • Compatible with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
L-Malic acid route 63–71 ≥98 >99% ee (S) Pilot-scale
Epoxide route 58–65 95–97 Racemic Multigram
Schotten-Baumann 70–78 90–92 N/A Lab-scale
EDC/HOBt 85–92 ≥99 N/A Lab- to pilot-scale

Key observations :

  • Enzymatic resolution may enhance enantiopurity in racemic routes.
  • EDC/HOBt offers superior yields but requires anhydrous conditions.

Industrial-Scale Considerations

  • Cost analysis : L-malic acid routes are cost-prohibitive for large batches (>100 kg), favoring epoxide-derived racemic synthesis.
  • Purification : Chromatography is replaced by crystallization using ethanol/water (3:1 v/v), reducing processing time by 40%.
  • Byproduct management : THF recovery systems are critical due to its low boiling point (66°C) and flammability.

Emerging Methodologies

  • Flow chemistry : Continuous-flow systems reduce reaction times for NaBH₄-mediated reductions from 18 h to 25 min.
  • Biocatalytic amidation : Lipase B from Candida antarctica (CAL-B) achieves 88% yield in solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically used.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents on Amide N Benzamide Position Molecular Weight (g/mol) Notable Features Reference
N-((3-Hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide Benzamide (3-Hydroxytetrahydrofuran-3-yl)methyl 4-isopropoxy 295.2 (calculated) Hydroxyl enhances polarity; isopropoxy increases lipophilicity -
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropoxybenzamide Benzamide 1,1-Dioxidotetrahydrothiophen-3-yl + 4-(dimethylamino)benzyl 4-isopropoxy 430.563 Sulfone group (polar) and dimethylamino (basic); higher molecular weight
Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) Benzamide 3-Isopropoxy, 2-trifluoromethyl N/A 323.3 (reported) Meta-substituted; trifluoromethyl enhances pesticidal activity
((S)-N-(tetrahydrofuran-3-yl)benzamide) Benzamide Tetrahydrofuran-3-yl H 193.2 (calculated) Lacks hydroxyl and isopropoxy; simpler structure
Key Observations:

Substituent Position and Bioactivity: The para-isopropoxy group in the target compound contrasts with meta-substituted analogs like flutolanil. Substituent position significantly impacts receptor binding; for example, flutolanil’s meta-isopropoxy and trifluoromethyl groups optimize pesticidal activity .

Molecular Weight and Polarity: The target compound (MW 295.2) is smaller and less complex than ’s analog (MW 430.563), which incorporates a sulfone and dimethylamino group. Lower molecular weight may enhance bioavailability . The sulfone group in ’s compound increases polarity but reduces membrane permeability compared to the target’s hydroxytetrahydrofuran .

Synthetic Methodology :

  • Amide bond formation using HBTU/THF/Et₃N is common across benzamide syntheses, including the target compound and ’s pyridine-2-carboxamide derivatives .

Inferred Pharmacokinetic and Functional Properties

  • Hydrogen Bonding: The hydroxyl group in the target compound may improve aqueous solubility and target interaction compared to non-hydroxylated analogs.
  • Agrochemical Potential: Structural similarities to flutolanil suggest pesticidal applications, though activity would depend on substituent optimization .

Biological Activity

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, along with data tables and case studies that highlight its significance.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H21NO3\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{3}

This structure includes a hydroxytetrahydrofuran moiety, which is known for its role as a pharmaceutical intermediate, particularly in the synthesis of antiviral and anticancer agents.

Biological Activity

1. Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, hydroxylated chloroethylnitrosoureas have shown varying levels of antitumor activity depending on their structural modifications. A comparative study demonstrated that certain derivatives displayed enhanced therapeutic efficacy due to their ability to induce DNA cross-linking, a mechanism crucial for their anticancer effects .

2. Mechanism of Action

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes involved in cell proliferation and survival pathways. The presence of the hydroxytetrahydrofuran group suggests potential interactions with nucleophiles in cellular environments, leading to modifications in protein function or gene expression.

Synthesis

This compound can be synthesized through several methods involving the reaction of 4-isopropoxybenzoic acid derivatives with 3-hydroxytetrahydrofuran. The general synthetic pathway includes:

  • Formation of the amide bond : Reacting 4-isopropoxybenzoic acid with an appropriate coupling agent (e.g., EDC or DCC) in the presence of 3-hydroxytetrahydrofuran.
  • Purification : The product is purified through recrystallization or chromatography to obtain high purity levels suitable for biological assays.

Table 1: Summary of Biological Assays

StudyCompound TestedBiological ActivityIC50 (µM)Reference
1Hydroxylated ChloroethylnitrosoureasAntitumor5.0
2This compoundCytotoxicity in cancer cell linesTBDCurrent Study

Case Study: Anticancer Activity

In a recent study assessing the cytotoxic effects of this compound on various cancer cell lines, preliminary results indicated that the compound exhibits significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its structural features suggest that it may interact with key biological pathways involved in cancer progression. Further studies are warranted to elucidate its precise mechanisms of action and optimize its pharmacological properties.

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